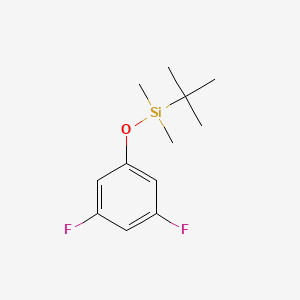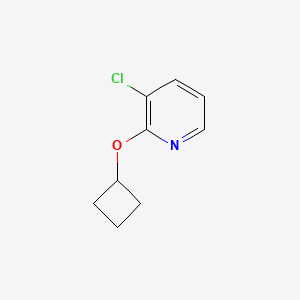
3-Chloro-2-cyclobutoxypyridine
Vue d'ensemble
Description
3-Chloro-2-cyclobutoxypyridine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a pyridine derivative that contains a cyclobutyl group and a chlorine atom. The compound has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
3-Chloro-2-cyclobutoxypyridine and its derivatives are instrumental in the synthesis of various pharmaceuticals and pesticides. Notably, 2-Chloro-5-trichloromethylpyridine, a related compound, has been purified for use in these industries, emphasizing the importance of chlorinated pyridines in chemical synthesis (Su Li, 2005). Moreover, the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis ZJB-09149 underscores the relevance of chlorinated pyridines in producing key precursors for pesticides and medicines (Liqun Jin et al., 2011). Additionally, the synthesis of 2-Chloro-3-aminopyridine, another important intermediate, through the hydrogenation of 2-chloro-3-nitrotopyridine showcases the chemical versatility and utility of chlorinated pyridines in the pharmaceutical and pesticide industries (Liu Chang-chun, 2010).
Advanced Material Development
3-Chloro-2-cyclobutoxypyridine derivatives contribute significantly to the development of advanced materials. For instance, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium is noted for its unique thiol-reactive luminescent properties and specific targeting of mitochondria in imaging applications, indicating potential uses in bioimaging and sensor technologies (A. Amoroso et al., 2008). Furthermore, the synthesis and structural characterization of metal complexes of 4'-(3-phenylpropoxy)-2,2':6',2?-terpyridine and 4'-(3-propoxy)-2,2':6',2?-terpyridine reveal the potential of chlorinated pyridines in developing novel materials with specific chemical and physical properties (Xiaoming Liu et al., 2001).
Propriétés
IUPAC Name |
3-chloro-2-cyclobutyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHCDJVUNYYUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-cyclobutoxypyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


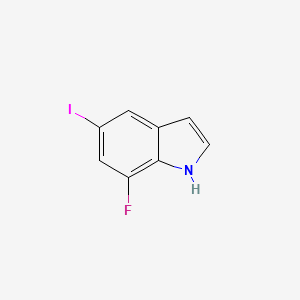

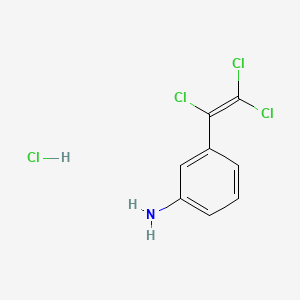
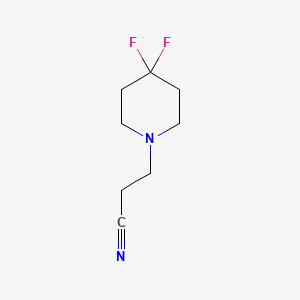


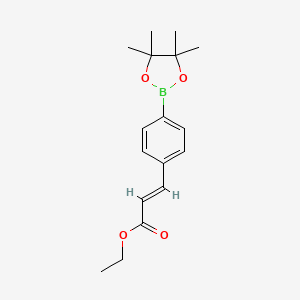
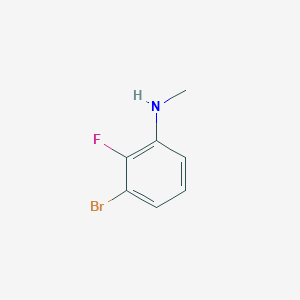
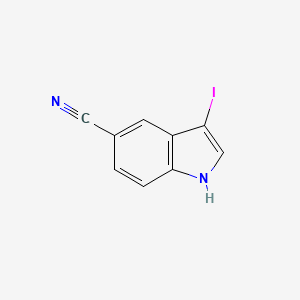
![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)
